molecular formula C12H15N3O2 B260996 2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone

2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone

Cat. No.: B260996
M. Wt: 233.27 g/mol
InChI Key: FZLYOIDSJIUGMP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities and synthetic accessibility . This compound, like other quinazolinones, is known for its potential therapeutic applications.

Preparation Methods

The synthesis of quinazolinone derivatives, including 2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone, can be achieved through various methods. Common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.

    Metal-mediated reaction: Transition metals are used as catalysts to facilitate the reaction.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.

    Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.

Chemical Reactions Analysis

2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Quinazolinone derivatives are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(1-methoxyethyl)-3-(methylamino)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:

    2-phenylquinazolin-4(3H)-one: Known for its antioxidant properties.

    3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity.

    2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one: Demonstrates metal-chelating properties.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[(1S)-1-methoxyethyl]-3-(methylamino)quinazolin-4-one

InChI

InChI=1S/C12H15N3O2/c1-8(17-3)11-14-10-7-5-4-6-9(10)12(16)15(11)13-2/h4-8,13H,1-3H3/t8-/m0/s1

InChI Key

FZLYOIDSJIUGMP-QMMMGPOBSA-N

SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1NC)OC

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2C(=O)N1NC)OC

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1NC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.